Solubility: Organic vs. Aqueous Partitioning
In stark contrast to the parent 1,2,4-triazole, which is highly water-soluble (1250 g/L at 20°C), 1-hydroxy-1,2,4-triazole exhibits negligible water solubility and is instead freely soluble in most organic solvents [1]. This is a direct consequence of the N-hydroxy substitution, which reduces polarity and enhances lipophilicity [2]. For synthetic chemists and formulators, this property dictates the choice of reaction media, extraction protocols, and the feasibility of incorporating the compound into hydrophobic matrices.
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | Insoluble in water; soluble in most organic solvents |
| Comparator Or Baseline | 1,2,4-Triazole: 1250 g/L at 20°C |
| Quantified Difference | From highly water-soluble to water-insoluble |
| Conditions | Standard ambient conditions for solubility determination |
Why This Matters
This fundamental difference in solubility governs the compound's utility in non-aqueous synthesis and its suitability for applications requiring a lipophilic building block.
- [1] Shebei CNReagent. 1-Hydroxy-1,2,4-triazole (CAS: 32665-23-9). View Source
- [2] ChemWhat Database. 1,2,4-Triazole (CAS: 288-88-0). View Source
